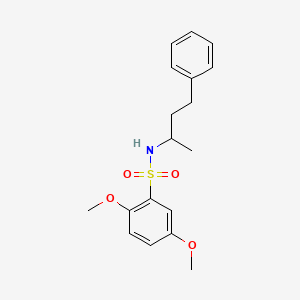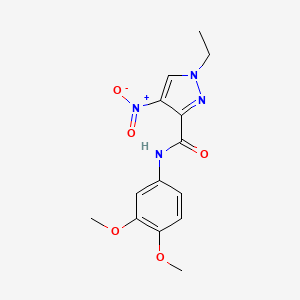![molecular formula C24H30N2O2 B6005873 4-[(PYRROLIDIN-1-YL)METHYL]-N-(2,2,6-TRIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)BENZAMIDE](/img/structure/B6005873.png)
4-[(PYRROLIDIN-1-YL)METHYL]-N-(2,2,6-TRIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(PYRROLIDIN-1-YL)METHYL]-N-(2,2,6-TRIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)BENZAMIDE is a complex organic compound that features a pyrrolidine ring, a benzopyran moiety, and a benzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(PYRROLIDIN-1-YL)METHYL]-N-(2,2,6-TRIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Attachment of the Benzopyran Moiety: This step often involves the use of Friedel-Crafts alkylation or acylation reactions.
Formation of the Benzamide Group: This is typically done through amide bond formation reactions, using reagents such as carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[(PYRROLIDIN-1-YL)METHYL]-N-(2,2,6-TRIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the benzopyran or benzamide moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of halogenating agents, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[(PYRROLIDIN-1-YL)METHYL]-N-(2,2,6-TRIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(PYRROLIDIN-1-YL)METHYL]-N-(2,2,6-TRIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(PYRROLIDIN-1-YL)METHYL]-N-(2,2,6-TRIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)BENZAMIDE is unique due to its combination of a pyrrolidine ring, benzopyran moiety, and benzamide group. This structural complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)-N-(2,2,6-trimethyl-3,4-dihydrochromen-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-17-6-11-22-20(14-17)21(15-24(2,3)28-22)25-23(27)19-9-7-18(8-10-19)16-26-12-4-5-13-26/h6-11,14,21H,4-5,12-13,15-16H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUOVKVXWIQVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CC2NC(=O)C3=CC=C(C=C3)CN4CCCC4)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2-methylbutyl)propanamide](/img/structure/B6005791.png)
![3-(5-methyl-1H-1,2,4-triazol-3-yl)-1-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]propan-1-one](/img/structure/B6005800.png)
![N-(3-methoxyphenyl)-3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B6005802.png)
![2-{1-(4-ethoxybenzyl)-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6005814.png)
![ethyl 3-{3-[(5-chloro-2-methoxyphenyl)amino]-3-oxopropyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6005822.png)
![1-cycloheptyl-6-oxo-N-[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6005829.png)
![N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6005852.png)

![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-[(4-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6005862.png)

![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(3-thienylmethyl)-3-piperidinecarboxamide](/img/structure/B6005883.png)
![1-(2-cyclohexylethyl)-N-[3-(3-hydroxypiperidin-1-yl)propyl]triazole-4-carboxamide](/img/structure/B6005889.png)
![[3-(2,4-difluorobenzyl)-1-(5-phenylpentanoyl)-3-piperidinyl]methanol](/img/structure/B6005894.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B6005897.png)
